

Technical Guide: 6-Methyl-2-heptyne (CAS: 51065-64-6)

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Compound of Interest

Compound Name: 6-Methyl-2-heptyne

Cat. No.: B1595056

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Methyl-2-heptyne**, including its commercial availability, physicochemical properties, and a detailed, proposed experimental protocol for its synthesis. This document is intended to serve as a valuable resource for professionals in research and drug development.

Commercial Availability

6-Methyl-2-heptyne is commercially available from several chemical suppliers. Researchers can procure this compound in various quantities, typically with purities of 98% or higher. It is important to note that this compound may be classified as a dangerous good for transport and may incur additional shipping charges.

Table 1: Commercial Suppliers of **6-Methyl-2-heptyne**

Supplier	Product Number	Purity	Available Quantities
Thermo Scientific Chemicals	B2088103	98%	1 g
Santa Cruz Biotechnology	sc-268433	Not specified	Contact for details
ChemicalBook	CB7258356	Not specified	Contact for details
ECHEMI	Not specified	Not specified	Gram to bulk scale

Physicochemical Properties

6-Methyl-2-heptyne, also known as methyl isopentyl acetylene, is a simple internal alkyne. Its fundamental properties are summarized below.[1][2][3]

Table 2: Physicochemical Data for **6-Methyl-2-heptyne**

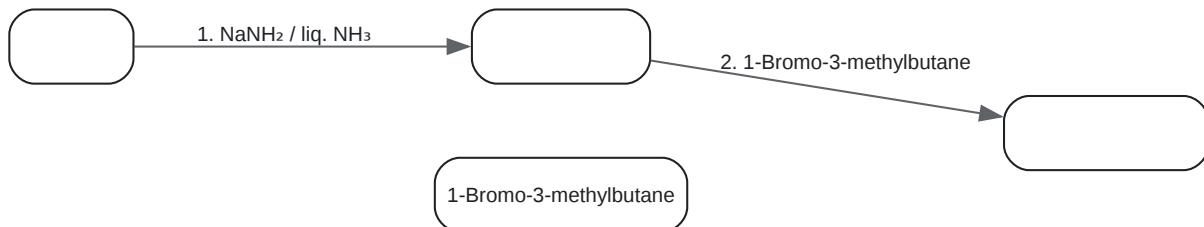
Property	Value	Source
CAS Number	51065-64-6	PubChem[1], NIST[2]
Molecular Formula	C ₈ H ₁₄	PubChem[1], NIST[2]
Molecular Weight	110.20 g/mol	PubChem[1]
IUPAC Name	6-methylhept-2-yne	PubChem[1]
Synonyms	Methyl isopentyl acetylene, 2-Heptyne, 6-methyl-	Santa Cruz Biotechnology[4], NIST[2]
Canonical SMILES	CC#CCCC(C)C	PubChem[1]
InChI Key	HIEALULIKYDRQN-UHFFFAOYSA-N	PubChem[1], NIST[2]
Appearance	Not specified (likely a liquid)	
Boiling Point	Not specified	
Density	Not specified	
Solubility	Not specified	

Synthesis of 6-Methyl-2-heptyne: A Proposed Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of **6-Methyl-2-heptyne** is not readily available in the peer-reviewed literature, a plausible and robust synthetic route can be proposed based on established and reliable methods for the formation of internal alkynes. One such general method involves the alkylation of a terminal alkyne. This would be a two-step process starting from a suitable terminal alkyne and an appropriate alkyl halide.

Proposed Synthetic Pathway

The synthesis of **6-Methyl-2-heptyne** can be envisioned through the alkylation of a terminal alkyne, such as 1-propyne, with an appropriate alkylating agent like 1-bromo-3-methylbutane. The overall reaction is a nucleophilic substitution (SN₂) where the acetylide anion, formed by the deprotonation of the terminal alkyne, attacks the primary alkyl halide.



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Proposed synthesis of **6-Methyl-2-heptyne**.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for yield and purity.

Materials:

- 1-Propyne (or a suitable precursor for its in situ generation)
- Sodium amide (NaNH_2)
- Liquid ammonia (NH_3)
- 1-Bromo-3-methylbutane
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, argon or nitrogen gas)

Procedure:

- Formation of the Acetylide Anion:

- Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet for inert gas (argon or nitrogen).
- Under a positive pressure of inert gas, condense liquid ammonia into the flask at -78 °C (dry ice/acetone bath).
- Carefully add sodium amide (1.1 equivalents relative to the terminal alkyne) to the liquid ammonia with stirring.
- Bubble 1-propyne gas (1.0 equivalent) through the stirred sodium amide/liquid ammonia suspension. Alternatively, if starting with a solution of 1-propyne in an anhydrous solvent, add it dropwise. The formation of the sodium propynilide should result in a clear solution or a fine suspension.

- Alkylation Reaction:
 - To the freshly prepared acetylide anion solution at -78 °C, add a solution of 1-bromo-3-methylbutane (1.05 equivalents) in a minimal amount of anhydrous diethyl ether or THF dropwise via a dropping funnel.
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight under an inert atmosphere. The ammonia will evaporate during this time.
- Work-up and Purification:
 - Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C (ice bath).
 - Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.
 - Extract the aqueous layer with diethyl ether (3 x 50 mL).
 - Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
 - Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

- Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by fractional distillation under reduced pressure to yield pure **6-Methyl-2-heptyne**.

Safety Precautions:

- Sodium amide is a highly reactive and moisture-sensitive strong base. It should be handled under an inert atmosphere.
- Liquid ammonia is a corrosive and toxic gas at room temperature. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
- Alkyl halides can be toxic and should be handled with care.
- The reaction should be carried out under anhydrous conditions as water will quench the acetylide anion.

Biological Activity and Signaling Pathways

Extensive searches of the scientific and patent literature did not yield any specific information regarding the biological activity, pharmacological effects, or involvement in any signaling pathways of **6-Methyl-2-heptyne**. While the alkyne functional group is a component of many biologically active natural products and synthetic drugs, there is no data to suggest a specific biological role for this particular small molecule.^{[5][6]}

The absence of such data presents an opportunity for novel research. Screening **6-Methyl-2-heptyne** in various biological assays could uncover previously unknown activities. Given its simple structure, it could serve as a starting point or a fragment for the development of new bioactive compounds in medicinal chemistry.

Conclusion

6-Methyl-2-heptyne is a readily available chemical reagent with well-defined physicochemical properties. While a specific, published protocol for its synthesis is not available, its preparation can be reliably achieved through established methods for internal alkyne synthesis. The lack of

any reported biological activity for this compound makes it an unexplored area for researchers in drug discovery and chemical biology, presenting a blank slate for potential new findings.

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